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Compound of Interest

Compound Name:
2,3-Dihydro-1H-benz[E]inden-1-

one

Cat. No.: B177165 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 2,3-Dihydro-1H-benz[e]inden-1-
one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties,

synthesis, and potential biological activities of 2,3-Dihydro-1H-benz[e]inden-1-one (CAS:

6342-87-6). The indanone scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous pharmacologically active compounds. This document consolidates available

data to support further research and development efforts involving this specific benzannulated

indanone.

Core Chemical and Physical Properties
2,3-Dihydro-1H-benz[e]inden-1-one, also known as 2,3-Dihydrocyclopenta[a]naphthalen-1-

one, is a polycyclic aromatic ketone. Its rigid structure, derived from the fusion of a naphthalene

system with a cyclopentanone ring, provides a unique scaffold for chemical modification.

Quantitative Data Summary
The known physical and chemical properties of 2,3-Dihydro-1H-benz[e]inden-1-one are

summarized in the table below.
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Property Value Reference

CAS Number 6342-87-6 [1][2]

Molecular Formula C₁₃H₁₀O [1][2]

Molecular Weight 182.22 g/mol [1]

Appearance Yellow powder [1][3]

Melting Point 101-103 °C [1]

Purity ≥98.0% (by GC) [1][3]

IUPAC Name

2,3-

Dihydrocyclopenta[a]naphthale

n-1-one

[2]

Spectroscopic Data Analysis
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for 2,3-
Dihydro-1H-benz[e]inden-1-one are not widely available in public databases. However, data

for the parent compound, 1-Indanone (CAS: 83-33-0), can be used as a reference to predict

the expected spectral features.

Reference Spectral Data: 1-Indanone
The following table summarizes the key spectral data for 1-Indanone, sourced from the NIST

Chemistry WebBook.[4][5][6]

Spectroscopic Technique Key Features for 1-Indanone (C₉H₈O)

IR Spectrum

Strong C=O (ketone) stretch (~1700 cm⁻¹), C-H

stretches (aromatic and aliphatic), aromatic C=C

bends.

Mass Spectrum (EI)
Molecular Ion (M⁺) at m/z = 132, characteristic

fragmentation patterns.

For 2,3-Dihydro-1H-benz[e]inden-1-one (C₁₃H₁₀O), one would expect:
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¹H NMR: Signals in the aromatic region corresponding to the naphthalene ring protons, and

signals in the aliphatic region for the two methylene (-CH₂-) groups of the cyclopentanone

ring.

¹³C NMR: A signal for the carbonyl carbon (C=O) typically downfield (>190 ppm), multiple

signals in the aromatic region, and signals for the two aliphatic carbons.

IR Spectrum: A characteristic strong absorption for the conjugated ketone C=O stretch,

aromatic C-H and C=C absorptions, and aliphatic C-H absorptions.

Mass Spectrum: A molecular ion peak at m/z = 182, corresponding to its molecular weight.

Experimental Protocols
Synthesis of the Benz[e]indenone Core
A direct, detailed protocol for the synthesis of 2,3-Dihydro-1H-benz[e]inden-1-one is not

readily available. However, a multi-step synthesis for structurally related hydroxyindanones

starting from a naphthalene derivative has been reported, providing a viable pathway to the

core structure.[7] The process involves the addition of an organolithium reagent to a

naphthalene-derived lactam, followed by ring opening and intramolecular cyclization.[7]

Logical Workflow for Benz[e]indenone Synthesis
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Caption: Synthesis workflow for benz[e]indenone derivatives.
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Detailed Protocol Steps (Based on[7]):

Preparation of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one (1):

Dissolve N-phenylnaphthalene-1-carboxamide in anhydrous THF and cool to 0 °C under

an argon atmosphere.

Add s-BuLi dropwise and stir for 1 hour.

Add DMF dropwise and continue stirring for 1-2 hours at 0 °C, then warm to room

temperature.

Quench the reaction with methanol.

Isolate the intermediate product (1) after workup and purification. This yield was reported

to be around 60%.[7]

Formation of the Indanone:

React the intermediate lactam (1) with a chosen alkyllithium reagent (e.g., MeLi, n-BuLi, or

i-PrLi).

This initiates an addition to the carbonyl group, leading to the opening of the lactam ring.

The resulting intermediate undergoes a spontaneous intramolecular cyclization to form the

final substituted indanone derivative.

The structure of the final product is confirmed by NMR spectroscopy.[7]

Key Reaction: Claisen-Schmidt Condensation
The ketone functionality of the benz[e]indenone core, specifically the alpha-hydrogens on the

cyclopentanone ring, allows for classic carbonyl condensation reactions. The Claisen-Schmidt

condensation is a characteristic reaction used to synthesize α,β-unsaturated ketones, such as

benzylidene-indanone derivatives, which have demonstrated significant biological activity.[8][9]

General Protocol for Claisen-Schmidt Condensation (Based on[8][10]):
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Reactant Setup: In a round-bottom flask, dissolve 2,3-Dihydro-1H-benz[e]inden-1-one (1.0

equivalent) and a selected aromatic aldehyde (1.0-1.2 equivalents) in ethanol.

Catalyst Addition: Cool the mixture in an ice bath. While stirring, slowly add an aqueous

solution of sodium hydroxide (2-3 equivalents).

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The

reaction can take from a few hours to overnight and should be monitored by Thin Layer

Chromatography (TLC).

Work-up: Pour the reaction mixture into ice-cold water. Neutralize any excess base by

adding dilute HCl.

Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid

with cold water and then a small amount of cold ethanol.

Characterization: Dry the purified product and confirm its structure using spectroscopic

methods (NMR, MS, IR).

Experimental Workflow for Claisen-Schmidt Condensation

Reactants

Reaction Conditions Work-up & Purification Final Product
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Caption: Workflow for the Claisen-Schmidt condensation reaction.
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Biological Activity and Associated Signaling
Pathways
Derivatives of the indanone scaffold are known to possess a wide range of biological activities,

including anti-inflammatory, anti-Alzheimer, and anticancer properties.[11] Specifically,

arylidene indanones synthesized via the Claisen-Schmidt reaction have shown potent anti-

inflammatory effects by modulating the NF-κB and Mitogen-Activated Protein Kinase (MAPK)

signaling pathways.[11][12]

Inhibition of NF-κB and MAPK Signaling
Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate cell surface receptors (e.g.,

TLR4), triggering downstream signaling cascades.[13] This leads to the activation of IκB kinase

(IKK), which phosphorylates the inhibitory protein IκBα.[14] Phosphorylated IκBα is then

degraded, releasing the transcription factor NF-κB (p65 subunit) to translocate into the nucleus

and initiate the expression of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS, COX-2).[12][14]

Simultaneously, the MAPK pathway (including p38, JNK, and Erk) is activated, further

promoting inflammation.[12][15]

Indanone derivatives have been shown to inhibit these pathways by preventing the

phosphorylation of key proteins like IκB, p65, p38, JNK, and Erk.[11][12]

Diagram of Indanone Action on NF-κB/MAPK Pathways
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Caption: Inhibition of NF-κB and MAPK pathways by indanone derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Competitive 2,3-dihydro-1H-benzindene-1-one [6342-87-6] | China Manufacturer
[gmchemix.com]

2. pschemicals.com [pschemicals.com]

3. gmchemic.com [gmchemic.com]

4. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

5. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

6. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

7. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-
anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC
[pmc.ncbi.nlm.nih.gov]

8. benchchem.com [benchchem.com]

9. researchgate.net [researchgate.net]

10. Claisen-Schmidt Condensation [cs.gordon.edu]

11. researchgate.net [researchgate.net]

12. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-
2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary
Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing
from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2,3-Dihydro-1H-benz[E]inden-1-one chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177165#2-3-dihydro-1h-benz-e-inden-1-one-
chemical-properties]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b177165?utm_src=pdf-custom-synthesis
https://www.gmchemix.com/product-2-3-dihydro-1h-benzindene-1-one-cas-6342-87-6.html
https://www.gmchemix.com/product-2-3-dihydro-1h-benzindene-1-one-cas-6342-87-6.html
https://www.pschemicals.com/index.php?p=product&CAS_nr=6342-87-6&id=752978
https://www.gmchemic.com/product/23-dihydro-1h-benzindene-1-one-6342-87-6/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C83330&Units=SI&Mask=6BF
https://webbook.nist.gov/cgi/cbook.cgi?ID=C83330&Units=SI&Mask=2690
https://webbook.nist.gov/cgi/inchi?ID=C83330&Mask=200
https://pmc.ncbi.nlm.nih.gov/articles/PMC9737834/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9737834/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9737834/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Experimental_Procedure_for_the_Claisen_Schmidt_Condensation_of_1_Indanone.pdf
https://www.researchgate.net/figure/Claisen-Schmidt-condensation-reaction-scheme-of-indanone-and-benzaldehyde-1-40-Reagents_fig1_380597319
https://www.cs.gordon.edu/courses/organic/salem/claisenSchmidt.html
https://www.researchgate.net/publication/368911519_Computational_and_Preclinical_Analysis_of_2-4-Methylbenzylidene-47-dimethyl_Indan-1-one_IPX-18_A_Novel_Arylidene_Indanone_Small_Molecule_with_Anti-Inflammatory_Activity_via_NF-kB_and_Nrf2_Signaling
https://pubmed.ncbi.nlm.nih.gov/34474343/
https://pubmed.ncbi.nlm.nih.gov/34474343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10586274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10586274/
https://www.researchgate.net/publication/354234215_Plantanone_C_attenuates_LPS-stimulated_inflammation_by_inhibiting_NF-kBiNOSCOX-2MAPKsAkt_pathways_in_RAW_2647_macrophages
https://pmc.ncbi.nlm.nih.gov/articles/PMC4919147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4919147/
https://www.benchchem.com/product/b177165#2-3-dihydro-1h-benz-e-inden-1-one-chemical-properties
https://www.benchchem.com/product/b177165#2-3-dihydro-1h-benz-e-inden-1-one-chemical-properties
https://www.benchchem.com/product/b177165#2-3-dihydro-1h-benz-e-inden-1-one-chemical-properties
https://www.benchchem.com/product/b177165#2-3-dihydro-1h-benz-e-inden-1-one-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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